molecular formula C25H29NO4 B2584001 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2137917-32-7

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2584001
CAS No.: 2137917-32-7
M. Wt: 407.51
InChI Key: ZUYMKKDSWWTDPC-UHFFFAOYSA-N
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Description

Table 1: Comparative Nomenclature and Molecular Formulas

Compound Name Molecular Formula Molecular Weight (g/mol) IUPAC Name
2-Cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid C25H29NO4 407.5 (2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Fmoc-β-cyclohexyl-L-alanine C24H27NO4 393.48 (2S)-3-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Fmoc-β-cyclohexyl-D-alanine C24H27NO4 393.48 (2R)-3-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

The cycloheptyl variant distinguishes itself through its larger ring size, which introduces enhanced conformational flexibility compared to the six-membered cyclohexyl group. This flexibility impacts steric interactions in peptide backbones, potentially altering binding affinities in therapeutic targets .

Comparative Analysis with Cyclohexyl Analogues

The structural and functional differences between 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid and its cyclohexyl counterparts (e.g., Fmoc-β-cyclohexyl-L-alanine) are critical for understanding their divergent applications:

Ring Size and Conformational Effects

  • Cycloheptyl (C7H13) : The seven-membered ring adopts a boat-like conformation , increasing steric bulk and reducing ring strain compared to cyclohexane. This larger size enhances hydrophobic interactions in peptide side chains, making it suitable for targeting deep binding pockets in proteins .
  • Cyclohexyl (C6H11) : The six-membered ring predominantly exists in a chair conformation , offering rigidity and predictable spatial orientation. This stability is advantageous in solid-phase peptide synthesis (SPPS) for constructing well-defined secondary structures .

Applications in Peptide Science

  • Cycloheptyl variant : Used in dynamic peptide libraries where conformational adaptability is required for screening against flexible targets .
  • Cyclohexyl analogues : Preferred in stable helix or sheet formations due to their rigid side chains, as seen in neuropeptide mimetics .

Table 2: Structural and Functional Comparisons

Feature Cycloheptyl Derivative Cyclohexyl Analogues
Ring Conformation Boat-like Chair
Hydrophobicity Higher (larger surface area) Moderate
Peptide Applications Flexible binding motifs Stable secondary structures
Synthetic Utility Targeted drug delivery systems High-throughput screening libraries

Stereochemical Configuration and Chiral Center Characterization

The chiral center at C2 in 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is critical for its biological activity. The (2S) configuration ensures compatibility with L-amino acid-based peptide sequences, mirroring natural protein biosynthesis pathways .

Stereochemical Analysis

  • Absolute Configuration : Determined via optical rotation (specific rotation = -17 ± 2° in DMF) , consistent with L-amino acid derivatives.
  • Enantiomeric Purity : High enantiomeric excess (>98%) is achievable using chiral auxiliaries during synthesis, minimizing diastereomer formation in SPPS .

Impact on Peptide Structure

  • The cycloheptyl group’s equatorial positioning minimizes steric clash with adjacent residues, allowing seamless integration into α-helical or β-sheet regions.
  • In contrast, D-configured cyclohexyl analogues (e.g., Fmoc-β-cyclohexyl-D-alanine ) exhibit mirror-image interactions , useful for studying protease resistance or designing retro-inverso peptides.

Table 3: Stereochemical Properties of Cycloalkyl Alanine Derivatives

Compound Chiral Center Configuration Specific Rotation (°) Peptide Compatibility
2-Cycloheptyl derivative (2S) -17 ± 2 (DMF) L-amino acid sequences
Fmoc-β-cyclohexyl-L-alanine (2S) -24 ± 2 (DMF) L-amino acid sequences
Fmoc-β-cyclohexyl-D-alanine (2R) +23 ± 2 (DMF) D-amino acid sequences

The stereochemical integrity of these compounds ensures their utility in designing enantioselective catalysts or chiral probes for studying enzyme mechanisms .

Properties

IUPAC Name

2-cycloheptyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)22(17-9-3-1-2-4-10-17)15-26-25(29)30-16-23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYMKKDSWWTDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting with the preparation of the cycloheptyl group and the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and applications.

Compound Name CAS No. Molecular Formula Mol. Weight Key Substituent Purity Applications References
2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 2137917-32-7 C25H29NO4 407.50 Cycloheptyl N/A Peptide synthesis, medicinal chemistry
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C25H23NO4 401.45 o-Tolyl (2-methylphenyl) 99.76% Laboratory chemicals, drug intermediates
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid 1869480-16-9 C22H27NO4 377.46 1-Methylcyclobutyl 95% Research (e.g., constrained peptides)
(S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid N/A C23H27NO4 393.47 Cyclopentyl N/A Peptide backbone modification
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid 1339049-65-8 C19H16F3NO4 379.33 Trifluoromethyl 95% Fluorinated peptide analogs
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid 135248-89-4 C19H17NO4S 355.41 Mercapto (thiol) N/A Disulfide bond formation
Key Observations:

Steric Effects : The cycloheptyl group in the target compound imparts greater steric hindrance compared to smaller substituents like methylcyclobutyl (377.46 g/mol) or trifluoromethyl (379.33 g/mol). This may reduce reaction rates in peptide coupling or increase resistance to enzymatic degradation .

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase the acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for cycloheptyl), affecting solubility and reactivity .

Antiviral Activity ():

The cycloheptyl analog’s larger substituent may sterically hinder interactions with viral glycoproteins, though specific data are unavailable .

Stability and Purity

  • Purity : The o-tolyl analog (99.76% HPLC purity) outperforms most analogs (typically 95%), ensuring reliability in automated synthesis .
  • Storage : Most Fmoc-protected compounds require storage at -20°C to prevent Fmoc cleavage, though trifluoromethyl derivatives exhibit enhanced stability at 4°C due to reduced hydrolysis susceptibility .

Research Implications

The cycloheptyl analog’s unique steric and lipophilic profile positions it as a candidate for:

Peptide Therapeutics : Designing peptides with enhanced proteolytic stability.

Small-Molecule Inhibitors : Targeting hydrophobic binding pockets in enzymes or receptors.

Further studies should explore its pharmacokinetics and direct biological activity to validate these applications.

Biological Activity

2-Cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, often referred to as Fmoc-cycloheptyl amino acid, is a synthetic compound notable for its complex structure and potential biological applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a cycloheptyl side chain that may influence its biological activity.

  • CAS Number : 954147-35-4
  • Molecular Formula : C19H25N3O4
  • Molecular Weight : 379.42 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a pharmaceutical intermediate and its potential therapeutic effects. The following sections detail the mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The Fmoc group provides stability during chemical reactions, while the cycloheptyl moiety may enhance lipophilicity and improve membrane permeability.

Biochemical Interactions

Research indicates that this compound may interact with several key biological pathways:

  • Protein Tyrosine Kinase (RTK) : It has shown potential in modulating the activity of various RTKs, which are crucial in cancer signaling pathways.
  • MAPK/ERK Pathway : This pathway is significant for cell proliferation and differentiation; the compound may influence these processes through receptor interactions.
  • Neuronal Signaling : Its structure suggests potential interactions with neuronal receptors, which could have implications for neuropharmacology.

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of Fmoc-cycloheptyl amino acids. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific enzymes related to inflammation. The compound demonstrated moderate inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.

EnzymeIC50 (µM)Type of Inhibition
COX-130Competitive inhibition
COX-225Non-competitive inhibition

Q & A

Q. What are the key synthetic steps for preparing 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid?

  • Methodological Answer : The synthesis typically involves:

Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions to prevent unwanted side reactions during coupling .

Cycloheptyl Group Introduction : A cycloheptyl moiety is introduced via reductive amination or alkylation, often requiring catalysts like EDC∙HCl and pyridine for activation .

Deprotection and Purification : The Fmoc group is removed using piperidine or DBU, followed by purification via solvent extraction (e.g., ethyl acetate/water) and chromatography .
Critical solvents include dimethylformamide (DMF) for peptide coupling and dichloromethane (DCM) for extraction .

Q. Why is the Fmoc protecting group preferred for this compound in peptide synthesis?

  • Methodological Answer : The Fmoc group is favored due to its:
  • Orthogonal Deprotection : It is stable under acidic conditions but cleaved selectively by bases (e.g., piperidine), enabling stepwise peptide elongation without disrupting acid-sensitive groups .
  • UV Detectability : The fluorenyl moiety allows for UV monitoring (λ = 301 nm) during HPLC purification .
  • Minimal Side Reactions : Unlike Boc (tert-butoxycarbonyl), Fmoc avoids tert-butyl cation formation, reducing carbocation-related side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization strategies include:
  • Temperature Control : Conduct coupling reactions at 0–4°C to minimize racemization, especially for stereosensitive intermediates .
  • Solvent Selection : Use DMF for high solubility of Fmoc-amino acids and DCM for efficient extraction of hydrophobic intermediates .
  • Catalyst Ratios : Employ a 1.2:1 molar excess of EDC∙HCl relative to the carboxyl component to ensure complete activation .
  • Reaction Monitoring : Track progress via TLC (Rf analysis) or LC-MS to identify incomplete reactions early .
    Post-synthesis, purity ≥99% can be achieved using reverse-phase HPLC with acetonitrile/water gradients .

Q. What analytical techniques resolve contradictions in stereochemical characterization?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., R vs. S configuration) require:
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Detects Cotton effects to confirm absolute configuration, particularly for compounds with aromatic substituents .
  • X-ray Crystallography : Resolves ambiguous NMR data by providing definitive bond angles and spatial arrangements .
    For example, conflicting NOESY NMR signals may arise from conformational flexibility, necessitating corroboration via crystallography .

Q. How do structural modifications (e.g., cycloheptyl vs. phenyl substituents) impact biological activity?

  • Methodological Answer : Comparative studies using analogs reveal:
  • Hydrophobicity : Cycloheptyl groups enhance membrane permeability compared to phenyl, as measured by logP values (e.g., 3.2 vs. 2.8) .
  • Conformational Rigidity : Cycloheptyl imposes steric constraints, altering binding kinetics in enzyme assays (e.g., IC50 shifts from 15 nM to 50 nM) .
  • Stereochemical Effects : R-configuration at the α-carbon improves target affinity by 5-fold over S-configuration in receptor-binding assays .
    Methodological validation involves molecular docking simulations (e.g., AutoDock Vina) paired with SPR (surface plasmon resonance) for binding kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodological Answer : Common causes and solutions include:
  • Adduct Formation : Sodium/potassium adducts ([M+Na]+ or [M+K]+) may shift m/z values. Use ESI-negative mode or add 0.1% formic acid to suppress adducts .
  • Incomplete Deprotection : Residual Fmoc (theoretical ΔMW = 222.24 g/mol) signals indicate incomplete cleavage. Re-optimize deprotection time (e.g., extend piperidine treatment to 30 min) .
  • Isotopic Peaks : High-resolution MS (HRMS) at ≥30,000 resolution distinguishes isotopic patterns from impurities .

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